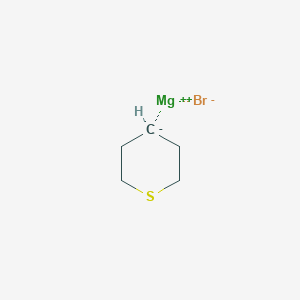

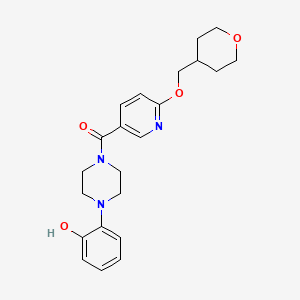

![molecular formula C21H11Cl2N3OS3 B2461877 5-(1,3-benzothiazol-2-yl)-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide CAS No. 864938-85-2](/img/structure/B2461877.png)

5-(1,3-benzothiazol-2-yl)-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-(1,3-benzothiazol-2-yl)-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide” is a complex organic molecule that contains several heterocyclic rings, including a benzothiazole ring and a thiazole ring . Benzothiazole is an aromatic heterocyclic compound with the chemical formula C7H5NS . It is colorless and slightly viscous .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the reaction of 2-aminothiophenol with various reagents . For instance, a series of 6-substituted-1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives of benzothiazole were synthesized in satisfactory yield and evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .Molecular Structure Analysis

The molecular structure of “this compound” is likely to be complex due to the presence of multiple heterocyclic rings. The benzothiazole ring system is a bicyclic heterocyclic moiety present in a wide variety of synthetic and natural products . The nine atoms of the bicycle and the attached substituents are coplanar .Chemical Reactions Analysis

The chemical reactions involving “this compound” are likely to be complex due to the presence of multiple reactive sites on the molecule. For instance, benzothiazoles can be synthesized from o-iodoanilines or electron-rich aromatic amines with K2S and DMSO .Scientific Research Applications

Antitumor Activity

A significant application of similar thiazole derivatives, including some closely related to 5-(1,3-benzothiazol-2-yl)-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide, is in antitumor research. Studies have shown that certain thiazole derivatives exhibit potent antitumor effects. For instance, Ostapiuk et al. (2017) synthesized a series of new thiazole derivatives, two of which demonstrated a high ability to inhibit the in vitro growth of human tumor cells, suggesting their potential as innovative anti-cancer agents (Ostapiuk, Frolov, & Matiychuk, 2017). Horishny et al. (2020) also reported the synthesis of N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides with promising anticancer activity (Horishny, Drapak, Chaban, Ostapiuk, & Matiychuk, 2020).

Antibacterial and Antifungal Properties

Thiazole derivatives, including structures similar to the compound of interest, have been researched for their antimicrobial properties. For example, Mhaske et al. (2011) synthesized thiazole-5-carboxamide derivatives with demonstrated antibacterial and antifungal activities (Mhaske, Vadgaonkar, Jadhav, & Bobade, 2011). Padalkar et al. (2016) also reported the synthesis of benzothiazole derivatives with notable antimicrobial activity (Padalkar, Borse, Gupta, Phatangare, Patil, Umape, & Sekar, 2016).

Reactivity and Synthesis

Research on thiazole derivatives includes studies on their synthesis and reactivity, providing insights into their chemical behavior and potential applications. Aleksandrov et al. (2021) explored the acylation and subsequent reactions of benzothiazole derivatives, contributing to a better understanding of their chemical properties (Aleksandrov, Elchaninov, Tishina, Tarakanova, & Shmanovsky, 2021).

Anticancer Evaluation

Further studies on thiazole compounds have focused on their potential as anticancer agents. Ravinaik et al. (2021) synthesized a series of benzothiazole derivatives and evaluated their anticancer activity, with several compounds showing promising results (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Properties

IUPAC Name |

5-(1,3-benzothiazol-2-yl)-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H11Cl2N3OS3/c22-12-6-5-11(9-13(12)23)15-10-28-21(25-15)26-19(27)17-7-8-18(29-17)20-24-14-3-1-2-4-16(14)30-20/h1-10H,(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNXLBVFZWUTPEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(S3)C(=O)NC4=NC(=CS4)C5=CC(=C(C=C5)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H11Cl2N3OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

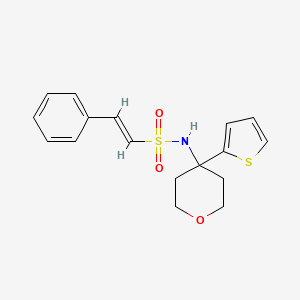

![N-[6-ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]furan-2-carboxamide](/img/structure/B2461794.png)

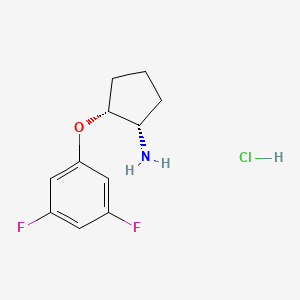

![[1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol](/img/structure/B2461795.png)

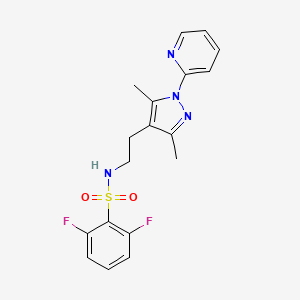

![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2461798.png)

![N-(4-fluorobenzyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2461801.png)

![1-[(2,5-Dichlorothien-3-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2461804.png)

![7-[3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)

![2-(4-chlorophenoxy)-2-methyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2461812.png)

![1-{[(anilinocarbonyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B2461814.png)

![8-hydroxy-6-oxo-1H,3H,4H,6H-pyrido[2,1-c]morpholine-9-carboxylic acid](/img/structure/B2461817.png)